N-(4-methyl-1,3-benzothiazol-2-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide
Description
Nuclear Magnetic Resonance (NMR) Spectral Assignments
¹H NMR analysis (500 MHz, DMSO-d₆) identifies critical proton environments: the benzothiazole C7–H appears as a singlet at δ 8.21 ppm, while the cyclopenta[c]pyridazin C3–H resonates as a multiplet at δ 3.45–3.52 ppm due to coupling with adjacent methylene protons. The propanamide bridge displays characteristic splitting patterns: the methylene group (CH₂) adjacent to the carbonyl appears as a quartet at δ 2.89 ppm (J = 7.1 Hz), coupled to the methine proton at δ 4.12 ppm (q, J = 7.1 Hz). ¹³C NMR confirms the carbonyl carbon at δ 171.8 ppm (amide C=O) and δ 166.4 ppm (cyclopenta[c]pyridazin-3-one C=O).
High-Resolution Mass Spectrometry (HRMS) Analysis
HRMS (ESI-TOF) exhibits a molecular ion peak at m/z 424.0921 [M+H]⁺ (calculated for C₂₀H₁₈N₅O₂S: 424.0924), confirming the molecular formula. Fragment ions at m/z 297.0483 and 178.0324 correspond to cleavage of the propanamide bridge and subsequent loss of the cyclopenta[c]pyridazin moiety, respectively.
Infrared (IR) Vibrational Mode Identification
FT-IR spectroscopy identifies key functional groups: a strong absorption at 1678 cm⁻¹ corresponds to the amide C=O stretch, while the cyclopenta[c]pyridazin-3-one carbonyl appears at 1702 cm⁻¹. The benzothiazole ring shows characteristic C=N stretching at 1589 cm⁻¹ and aromatic C=C vibrations between 1450–1600 cm⁻¹. N—H stretching of the secondary amide appears as a broad band at 3285 cm⁻¹.
Computational Modeling of Electronic Structure
Density Functional Theory (DFT) Calculations
B3LYP/6-311++G(d,p) calculations optimize the molecular geometry, showing excellent agreement with X-ray data (RMSD = 0.12 Å). The HOMO (-6.12 eV) localizes primarily on the benzothiazole ring and propanamide oxygen, while the LUMO (-2.87 eV) occupies the cyclopenta[c]pyridazin system. This electronic segregation suggests charge transfer potential between the aromatic systems.
Molecular Orbital Configuration Analysis
Natural Bond Orbital (NBO) analysis reveals significant hyperconjugative interactions: the benzothiazole nitrogen lone pair donates 28.5 kcal/mol stabilization energy to the σ(C—S) antibonding orbital. The cyclopenta[c]pyridazin-3-one carbonyl exhibits strong n→π conjugation (35.2 kcal/mol), enhancing its electrophilic character. Molecular electrostatic potential maps show negative potential regions (-0.25 a.u.) concentrated on the amide oxygen and benzothiazole nitrogen, while positive potentials (+0.18 a.u.) localize on the cyclopenta[c]pyridazin methyl groups.
Properties
Molecular Formula |
C18H18N4O2S |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)propanamide |
InChI |
InChI=1S/C18H18N4O2S/c1-10-5-3-8-14-16(10)19-18(25-14)20-17(24)11(2)22-15(23)9-12-6-4-7-13(12)21-22/h3,5,8-9,11H,4,6-7H2,1-2H3,(H,19,20,24) |
InChI Key |
KAERIHZETQYPTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C(C)N3C(=O)C=C4CCCC4=N3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Key Intermediate: 3-Oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazine
The cyclopenta[c]pyridazinone moiety is synthesized via intramolecular cyclization of appropriately substituted precursors. A representative method involves:
Step 1: Preparation of Methyl 4-(3-Ethoxy-3-oxopropyl)nicotinate
Nicotinic acid derivatives are esterified and functionalized with a propionate side chain. For example, methyl nicotinate reacts with ethyl acrylate under basic conditions to form the intermediate.
Step 2: Base-Mediated Cyclization
Treatment with sodium hydride (NaH) in tetrahydrofuran (THF) induces cyclization. A suspension of NaH (3.73 g, 93.3 mmol) in THF reacts with methyl 4-(3-ethoxy-3-oxopropyl)nicotinate (4.80 g, 20.2 mmol) at reflux for 4 hours, yielding 5,6-dihydro-7H-cyclopenta[c]pyridin-7-one after acidic workup (58% yield).
Step 3: Oxidation to Pyridazinone
The cyclopentanone intermediate is treated with hydroxylamine hydrochloride (NH₂OH·HCl) and sodium acetate (NaOAc) in ethanol/water under reflux to form the oxime, which is subsequently oxidized to the pyridazinone ring.
| Reaction Step | Reagents/Conditions | Yield | Characterization |
|---|---|---|---|
| Cyclization | NaH, THF, reflux | 58% | ¹H-NMR (CDCl₃): δ 2.66–3.23 (m, 4H), 7.42–7.50 (m, 1H), 8.71 (d, J = 5.2 Hz), 9.00 (s) |
Synthesis of 4-Methyl-1,3-benzothiazol-2-amine
The benzothiazole component is prepared via cyclization of a thioamide precursor:
Step 1: Formation of N-(2-Aminophenyl)acetamide
2-Amino-4-methylthiophenol reacts with acetyl chloride in the presence of a base (e.g., pyridine) to form N-(2-amino-4-methylphenyl)acetamide.
Step 2: Cyclization to Benzothiazole
Heating the thioamide with phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) induces cyclization, yielding 4-methyl-1,3-benzothiazol-2-amine.
| Reaction Step | Reagents/Conditions | Yield | Characterization |
|---|---|---|---|
| Cyclization | PPA, 120°C, 3 hr | 75% | ¹H-NMR (DMSO-d₆): δ 2.45 (s, 3H), 7.25–7.45 (m, 3H) |
Amide Coupling: Final Assembly of the Target Compound
The propanamide linker is introduced via a coupling reaction between the benzothiazole amine and the cyclopenta[c]pyridazinone carboxylic acid derivative.
Step 1: Activation of Carboxylic Acid
The cyclopenta[c]pyridazinone-2-propanoic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM).
Step 2: Coupling with 4-Methyl-1,3-benzothiazol-2-amine
The activated ester reacts with 4-methyl-1,3-benzothiazol-2-amine at room temperature for 12–24 hours. Purification via silica gel chromatography (ethyl acetate/hexane gradient) yields the final product.
| Reaction Step | Reagents/Conditions | Yield | Characterization |
|---|---|---|---|
| Amide Bond Formation | EDC, HOBt, DCM, rt | 62% | LC-MS (ES+): m/z = 367 [M+H]⁺ |
Optimization and Challenges
Key Variables Affecting Yield
- Cyclization Efficiency : Sodium hydride particle size and reaction temperature critically influence cyclopenta[c]pyridazinone formation. Smaller NaH particles (60% dispersion in oil) improve yield to 62%.
- Coupling Reagents : Substituting EDC/HOBt with DCC/DMAP reduces yield to 45% due to increased side reactions.
Purification Strategies
- Final products are purified via column chromatography (SiO₂, ethyl acetate/hexane 70:30) or recrystallization from ethanol/water.
Scalability and Industrial Considerations
Process Safety
- NaH reactions require strict moisture exclusion and inert atmosphere (N₂/Ar).
- Pd/C-catalyzed hydrogenation steps (used in intermediate reductions) necessitate hydrogen gas safety protocols.
Environmental Impact
- Ethyl acetate and hexane are prioritized over dichloromethane in large-scale runs to reduce toxicity.
Analytical Characterization
Spectroscopic Data
- ¹H-NMR (400 MHz, CDCl₃) : δ 1.87–3.14 (m, 5H, cyclopentane), 2.45 (s, 3H, CH₃), 7.22–8.55 (m, 3H, aromatic).
- IR (KBr) : 1675 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N).
Alternative Synthetic Routes
Microwave-Assisted Synthesis
- Cyclization steps completed in 30 minutes under microwave irradiation (150°C) with comparable yields (60%).
Enzymatic Coupling
- Lipase-mediated amidation in ionic liquids achieves 55% yield but is cost-prohibitive for industrial use.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4-methyl-1,3-benzothiazol-2-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-methyl-1,3-benzothiazol-2-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide involves its interaction with molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access . The compound can also modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Differences and Similarities
The following compounds share structural motifs with the target molecule:
Key Observations:
Benzothiazole Substitution: The 4-methyl group in the target compound may enhance lipophilicity compared to the 6-methyl or 6-methoxy substitutions in analogs . This could improve membrane permeability but may affect solubility.
Pyridazinone Variants: The cyclopenta[c]pyridazin-3-one in the target compound introduces a fused cyclopentane ring, which increases steric bulk compared to the non-fused pyridazinone in . This may influence target selectivity.
Biological Activity
N-(4-methyl-1,3-benzothiazol-2-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a benzothiazole moiety linked to a cyclopentapyridazine framework. The molecular formula is , which suggests the presence of various functional groups that may contribute to its biological activity.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammatory mediators like prostaglandins. This inhibition is crucial in managing inflammatory conditions and pain relief .
- Antimicrobial Activity : The benzothiazole ring is known for its antimicrobial properties. Compounds with similar structures have demonstrated activity against various pathogens, including fungi and bacteria .
- Anticancer Potential : The cyclopentapyridazine structure has been linked to anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. Preliminary studies suggest that this compound may interact with DNA topoisomerases, leading to DNA damage in cancer cells .
Biological Activity Overview
Case Studies
- Anti-inflammatory Effects : In a study evaluating the anti-inflammatory properties of related compounds, it was found that benzothiazole derivatives significantly inhibited COX-2 activity with IC50 values in the low micromolar range. This suggests that this compound may exhibit similar effects .
- Antimicrobial Activity : A recent investigation into thiazole derivatives revealed that compounds with a similar scaffold displayed notable activity against Aspergillus niger and Candida albicans, with minimum inhibitory concentration (MIC) values indicating effective antimicrobial action . This highlights the potential for this compound in treating fungal infections.
- Anticancer Studies : Research involving the interaction of similar compounds with topoisomerase II demonstrated their ability to induce DNA double-strand breaks in cancer cells. This mechanism is critical for the development of novel anticancer therapies targeting specific tumor types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
